4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine group on the thiazole ring.
Coupling Reaction: The final step involves coupling the nitrobenzoyl-substituted thiazole with an appropriate benzamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 and C-5 positions due to the electron-donating nature of the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Reduction: 4-[(4-aminobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted thiazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Chemical Biology: It is used as a probe to study the biochemical pathways and molecular targets involved in various diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of 4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The thiazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
4-[(4-aminobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide: This compound has an amino group instead of a nitro group, which can lead to different biological activities and interactions.
N-(1,3-thiazol-2-yl)benzamide: This compound lacks the nitrobenzoyl group, which can affect its chemical reactivity and biological properties.
4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)aniline: This compound has an aniline group instead of a benzamide group, which can influence its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c22-15(12-3-7-14(8-4-12)21(24)25)19-13-5-1-11(2-6-13)16(23)20-17-18-9-10-26-17/h1-10H,(H,19,22)(H,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKABXOSJEZLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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